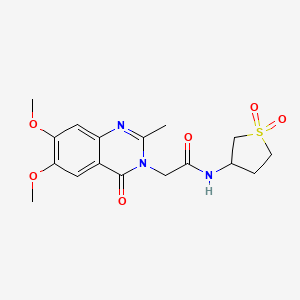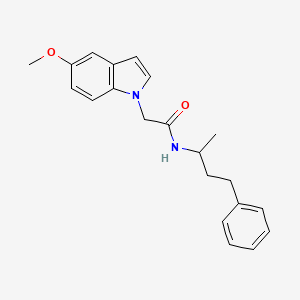![molecular formula C21H13ClFNO3 B11138144 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B11138144.png)
6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a synthetic organic compound characterized by its complex structure, which includes a benzo[b]furan core, a pyridylmethylene group, and a 2-chloro-4-fluorophenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves multiple steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Pyridylmethylene Group: The pyridylmethylene group is introduced via a condensation reaction between the benzo[b]furan core and 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Attachment of the 2-Chloro-4-fluorophenylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzo[b]furan core with 2-chloro-4-fluorophenylmethanol, often facilitated by a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]furan core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridylmethylene group, converting it to a pyridylmethyl group.
Substitution: The 2-chloro-4-fluorophenylmethoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives of the benzo[b]furan core.
Reduction: Pyridylmethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoroanisole: A simpler compound with a similar 2-chloro-4-fluorophenyl group.
4-Pyridylmethanol: Contains the pyridylmethylene group but lacks the benzo[b]furan core.
Benzo[b]furan-3-one: The core structure without the additional substituents.
Uniqueness
6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C21H13ClFNO3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H13ClFNO3/c22-18-10-15(23)2-1-14(18)12-26-16-3-4-17-19(11-16)27-20(21(17)25)9-13-5-7-24-8-6-13/h1-11H,12H2/b20-9- |
InChI Key |
LRXDPKRGDAITHG-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1OCC3=C(C=C(C=C3)F)Cl)O/C(=C\C4=CC=NC=C4)/C2=O |
Canonical SMILES |
C1=CC2=C(C=C1OCC3=C(C=C(C=C3)F)Cl)OC(=CC4=CC=NC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B11138067.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11138074.png)
![methyl 2-[(1H-indol-1-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11138077.png)
![2-[7-(benzyloxy)-1H-indol-1-yl]-1-morpholino-1-ethanone](/img/structure/B11138078.png)


![Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B11138091.png)
![N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanamide](/img/structure/B11138101.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11138106.png)
![N-{2-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide](/img/structure/B11138107.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138109.png)
![5-(4-bromophenyl)sulfonyl-6-imino-7-(2-methylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11138122.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138124.png)
![[(5Z)-5-{[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11138125.png)
